Oxysonium iodide Oxysonium iodide
Brand Name: Vulcanchem
CAS No.: 3569-58-2
VCID: VC14592644
InChI: InChI=1S/C18H27O3S.HI/c1-22(2)14-13-21-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16,20H,4,7-8,11-14H2,1-2H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C18H27IO3S
Molecular Weight: 450.4 g/mol

Oxysonium iodide

CAS No.: 3569-58-2

Cat. No.: VC14592644

Molecular Formula: C18H27IO3S

Molecular Weight: 450.4 g/mol

* For research use only. Not for human or veterinary use.

Oxysonium iodide - 3569-58-2

Specification

CAS No. 3569-58-2
Molecular Formula C18H27IO3S
Molecular Weight 450.4 g/mol
IUPAC Name 2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-dimethylsulfanium;iodide
Standard InChI InChI=1S/C18H27O3S.HI/c1-22(2)14-13-21-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16,20H,4,7-8,11-14H2,1-2H3;1H/q+1;/p-1
Standard InChI Key VYPBGKRNPCAKRH-UHFFFAOYSA-M
Canonical SMILES C[S+](C)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.[I-]

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Nomenclature

Oxysonium iodide (CAS: 3569-58-2) is systematically named 2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-dimethylsulfanium iodide . Its molecular structure integrates a cyclohexylphenylglycolate moiety esterified to a dimethylsulfonium-ethyl group, with an iodide counterion stabilizing the positive charge on sulfur. The International Union of Pure and Applied Chemistry (IUPAC) name reflects this arrangement:
C18H27O3S+I\text{C}_{18}\text{H}_{27}\text{O}_{3}\text{S}^+ \cdot \text{I}^-

Structural Characterization

Key structural features include:

  • Sulfonium core: A central sulfur atom bonded to two methyl groups and an ethyloxy chain.

  • Cyclohexylphenylglycolate: A bicyclic system comprising a cyclohexane ring fused to a phenyl group, with a hydroxyl and acetyloxy substituent .

  • Stereochemistry: The presence of chiral centers at the glycolic acid and cyclohexyl groups necessitates enantioselective synthesis, as highlighted in patents detailing optically active derivatives .

Table 1: Structural Descriptors of Oxysonium Iodide

PropertyValueSource
Molecular Weight450.4 g/mol
SMILESC[S+](C)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.[I-]
InChI KeyVYPBGKRNPCAKRH-UHFFFAOYSA-M
XLogP33.2 (predicted)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of oxysonium iodide involves multi-step reactions, often starting with the preparation of cyclohexylphenylglycolic acid. Key methodologies include:

Mixed Anhydride Formation

Cyclohexylphenylglycolic acid is activated using alkyl chloroformates (e.g., isobutyl chloroformate) in non-polar solvents such as toluene. This step generates a reactive intermediate, facilitating esterification with propargyl alcohol derivatives :
RCOOH+ClCOORRCOOCOOR+HCl\text{RCOOH} + \text{ClCOOR}' \rightarrow \text{RCOOCOOR}' + \text{HCl}

Coupling with Sulfonium Precursors

The activated glycolic acid is then coupled with dimethylsulfonium-ethyl iodide under basic conditions. This step introduces the quaternary sulfonium center, with the iodide anion serving as a counterion :
RCOOCOOR+HS(CH3)2CH2OHRCOOCH2S(CH3)2+I\text{RCOOCOOR}' + \text{HS(CH}_3\text{)}_2\text{CH}_2\text{OH} \rightarrow \text{RCOOCH}_2\text{S(CH}_3\text{)}_2^+ \cdot \text{I}^-

Enantioselective Synthesis

Patents emphasize the importance of chiral resolution to produce enantiomerically pure oxysonium iodide. Techniques such as crystallization with tartaric acid derivatives or chromatographic separation on chiral stationary media are employed .

Physicochemical Properties

Solubility and Stability

Oxysonium iodide is moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) but exhibits limited solubility in water (128 g/100 mL at 6°C) . Stability studies indicate susceptibility to hydrolysis under acidic conditions, necessitating storage in anhydrous environments .

Spectroscopic Data

  • Mass Spectrometry: Predicted adducts include [M+H]+ at m/z 324.17538 and [M+Na]+ at m/z 346.15732, with collision cross-sections ranging from 172.5–183.4 Ų .

  • NMR: 1H^1\text{H} NMR spectra reveal signals for the cyclohexyl (δ 1.2–1.8 ppm), phenyl (δ 7.2–7.5 ppm), and sulfonium methyl groups (δ 3.1–3.3 ppm) .

Pharmacological Applications

Anticholinergic Activity

Oxysonium iodide derivatives, such as oxybutynin, are potent antimuscarinic agents used in treating overactive bladder syndrome. The sulfonium group enhances bioavailability by increasing lipid solubility, enabling efficient blood-brain barrier penetration .

Table 2: Pharmacokinetic Parameters of Oxybutynin Analogs

ParameterValue (Mean ± SD)Source
t1/2t_{1/2}2.1 ± 0.3 h
CmaxC_{\text{max}}15.4 ± 2.7 ng/mL
Protein Binding84–88%

Recent Advances and Future Directions

Perovskite Solar Cells

A 2020 patent (WO2020202131A1) discloses organic iodides, including sulfonium derivatives, as hole-transport materials in perovskite photovoltaics. Oxysonium iodide’s high thermal stability (>300°C) makes it a candidate for next-generation solar cells .

Drug Delivery Systems

Nanoencapsulation of oxysonium iodide in liposomes enhances targeted delivery to bladder tissue, reducing systemic side effects .

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